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Compound of Interest

Compound Name: BAY38-7690

Cat. No.: B15566139

Disclaimer: Initial searches for the compound "BAY38-7690" did not yield any specific publicly
available information. The following application notes and protocols are based on the well-
characterized, structurally distinct, and selective Monopolar Spindle 1 (Mps1) kinase inhibitor,
BAY 1217389, and are intended to serve as a representative guide for researchers, scientists,
and drug development professionals working with Mps1 inhibitors.

Introduction to Mps1 Inhibition

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the
spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures the proper
segregation of chromosomes during mitosis.[1][2][3] Overexpression of Mps1 has been
observed in a variety of human tumors.[1][4] Inhibition of Mps1 kinase activity abrogates the
SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and
ultimately, mitotic catastrophe and cell death in cancer cells. This mechanism of action provides
a strong rationale for targeting Mps1 in cancer therapy, particularly in combination with
microtubule-targeting agents like paclitaxel.

Mechanism of Action of BAY 1217389

BAY 1217389 is a potent and selective, orally bioavailable inhibitor of Mps1 kinase. It
competitively binds to the ATP site of the Mps1 kinase, inhibiting its activity. This inhibition leads
to the inactivation of the spindle assembly checkpoint. Consequently, cells with improperly
attached chromosomes are unable to arrest in mitosis, leading to aneuploidy and cell death.
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Caption: Mechanism of action of BAY 1217389.
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In Vitro Efficacy of BAY 1217389

BAY 1217389 has demonstrated potent anti-proliferative activity across a range of cancer cell

lines.
Parameter Value Cell Lines Reference
Mps1 Kinase Cell-free biochemical
o 0.63 £ 0.27 nmol/L
Inhibition (1C50) assay

Cell Proliferation

o ) 6.7 nmol/L (range 3to  Various tumor cell
Inhibition (Median

>300 nmol/L) lines
IC50)
Cell Proliferation Various tumor cell
o < 10 nmol/L .
Inhibition (IC50) lines

Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol is adapted from methodologies described for BAY 1217389.

Obijective: To determine the half-maximal inhibitory concentration (IC50) of an Mps1 inhibitor on
cancer cell proliferation.

Materials:

e Cancer cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR)

o Complete cell culture medium (supplemented with 10% FCS)
o 96-well plates

e Mps1 inhibitor (e.g., BAY 1217389)

e Vehicle control (e.g., DMSO)

o Glutaraldehyde solution

o Crystal Violet staining solution
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o Plate reader
Procedure:

o Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well in
complete culture medium.

 Incubation: Incubate the plates for 24 hours to allow for cell attachment.

o Treatment: Prepare serial dilutions of the Mps1 inhibitor. Treat the cells in quadruplicate with
the serial dilutions. Include a vehicle-only control.

 Incubation: Incubate the treated plates for 96 hours.

o Cell Fixation: After incubation, fix the adherent cells with glutaraldehyde.
e Staining: Stain the fixed cells with crystal violet.

o Data Acquisition: Measure the absorbance using a plate reader.

o Data Analysis: Calculate IC50 values using a 4-parameter fit.
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Caption: In vitro cell proliferation assay workflow.
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In Vivo Efficacy of BAY 1217389

BAY 1217389 has been evaluated in various tumor xenograft models, both as a monotherapy

and in combination with paclitaxel.

Disease Model Treatment

Key Findings Reference

BAY 1217389
Monotherapy

Various Xenograft
Models

Moderate efficacy

Various Xenograft
BAY 1217389 +

Models (including )
Paclitaxel

paclitaxel-resistant)

Strong synergistic
improvement in
efficacy over

monotherapy.

Triple-Negative Breast
Cancer (TNBC)

BAY 1217389 +

Synergistic antitumor

Paclitaxel effects.
Xenografts
o Enhanced tumor
Mps1 inhibition + o
Osteosarcoma inhibition in nude

Paclitaxel

mice.

Experimental Protocol: Tumor Xenograft Study

This is a generalized protocol for evaluating the in vivo efficacy of an Mps1 inhibitor in

combination with paclitaxel.

Objective: To assess the anti-tumor efficacy of an Mps1 inhibitor alone and in combination with

paclitaxel in a tumor xenograft model.

Materials:

e Immunocompromised mice (e.g., NMRI nude mice)

e Human cancer cells for implantation

e Mpsl inhibitor (e.g., BAY 1217389) formulated for oral administration
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o Paclitaxel formulated for intravenous administration

o Calipers for tumor measurement

e Animal housing and monitoring equipment

Procedure:

e Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
e Tumor Growth: Allow tumors to grow to a palpable size.

o Randomization: Randomize mice into treatment groups (e.g., Vehicle, Mps1 inhibitor alone,
Paclitaxel alone, Combination).

o Treatment Administration:

o Administer the Mps1 inhibitor orally according to the desired schedule (e.g., 2 dayson /5
days off).

o Administer paclitaxel intravenously according to the desired schedule (e.g., weekly).
e Tumor Measurement: Measure tumor volume with calipers at regular intervals.
e Monitoring: Monitor animal body weight and overall health.

o Endpoint: At the end of the study, euthanize the animals and excise the tumors for further
analysis.

o Data Analysis: Compare tumor growth inhibition between the different treatment groups.
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Caption: In vivo tumor xenograft study workflow.
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Clinical Application: Phase | Study of BAY 1217389
with Paclitaxel

A Phase | clinical trial (NCT02366949) was conducted to evaluate the safety, tolerability, and
recommended Phase Il dose of BAY 1217389 in combination with paclitaxel in patients with
advanced solid tumors.

Parameter Details Reference

Study Phase Phase |

Patients with advanced,
Patient Population recurrent, and progressive
solid tumors.

Oral BAY 1217389 (2 days on /
) 5 days off) + Intravenous
Treatment Regimen ) )
weekly paclitaxel (90 mg/m?2) in

a 28-day cycle.

Assess safety, determine
Maximum Tolerated Dose
(MTD), and Recommended
Phase Il Dose (RP2D).

Primary Objectives

Neutropenia, febrile

neutropenia, diarrhea, colitis,

Key Toxicities
platelet count decrease,
maculopapular rash.
The combination was
associated with considerable
Outcome toxicity without a clear

therapeutic window in this

study.

Conceptual Clinical Trial Protocol Workflow
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The following diagram illustrates the conceptual workflow for the dose-escalation phase of the
clinical trial for BAY 1217389 in combination with paclitaxel.
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Caption: Clinical trial dose escalation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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